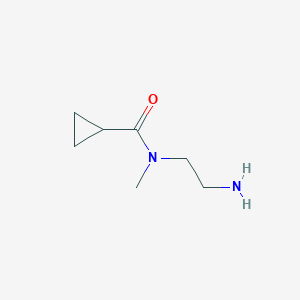
N-(2-aminoethyl)-N-methylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-N-methylcyclopropanecarboxamide: is an organic compound characterized by the presence of a cyclopropane ring, an aminoethyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-methylcyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropanecarboxylic acid, which is reacted with N-methyl-2-aminoethanol.
Activation of Carboxylic Acid: The carboxylic acid group is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated carboxylic acid is then reacted with N-methyl-2-aminoethanol to form the desired amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-aminoethyl)-N-methylcyclopropanecarboxamide can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl group, where various electrophiles can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted amides or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-aminoethyl)-N-methylcyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable amide bonds makes it a candidate for peptide synthesis and modification of proteins.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-aminoethyl)-N-methylcyclopropanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, while the cyclopropane ring provides rigidity and stability to the molecule. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)cyclopropanecarboxamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-methylcyclopropanecarboxamide: Lacks the aminoethyl group, reducing its potential for hydrogen bonding and interactions with biological targets.
Cyclopropanecarboxamide: Simplest form, lacking both the aminoethyl and N-methyl groups, resulting in different chemical properties and applications.
Uniqueness
N-(2-aminoethyl)-N-methylcyclopropanecarboxamide is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both the aminoethyl and N-methyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-methylcyclopropanecarboxamide |
InChI |
InChI=1S/C7H14N2O/c1-9(5-4-8)7(10)6-2-3-6/h6H,2-5,8H2,1H3 |
InChI Key |
VNBRZUOZARWXGL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)C(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


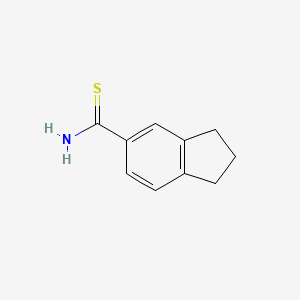
![3-[(6-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B13522560.png)



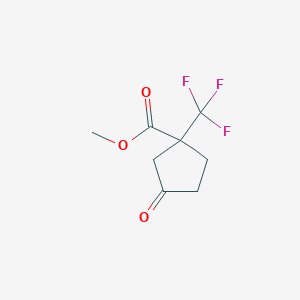
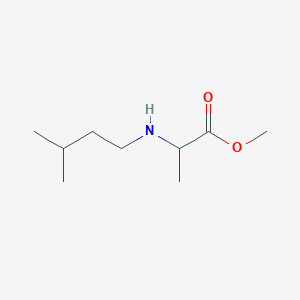

![1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole](/img/structure/B13522612.png)
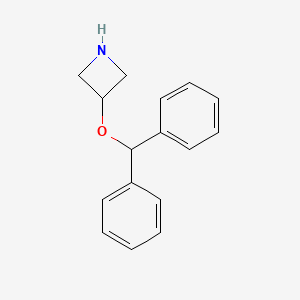
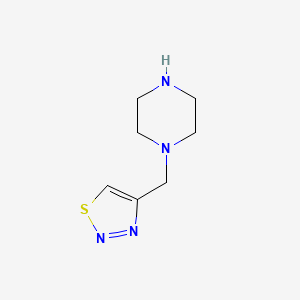
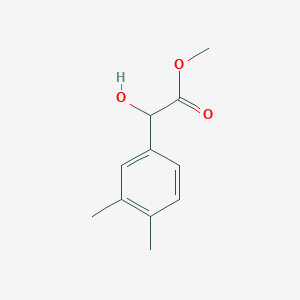
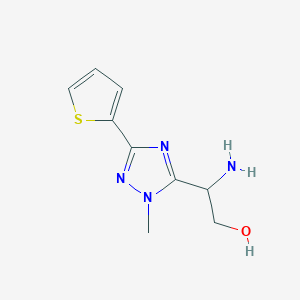
![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)
